molecular formula C13H10 B14496426 1-Methylbiphenylene CAS No. 64472-44-2

1-Methylbiphenylene

Cat. No.: B14496426
CAS No.: 64472-44-2
M. Wt: 166.22 g/mol
InChI Key: RFOJJZBDYVRVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylbiphenylene is an organic compound with the molecular formula C₁₃H₁₀ It is a derivative of biphenylene, where a methyl group is attached to the biphenylene structure

Preparation Methods

The synthesis of 1-Methylbiphenylene typically involves organic reactions that introduce a methyl group to the biphenylene structure. One common method is the methylation of biphenylene using methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methylbiphenylene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenylene derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of this compound. Common reagents include nitric acid for nitration and bromine for bromination.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces reduced biphenylene derivatives.

Scientific Research Applications

1-Methylbiphenylene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: The compound’s derivatives may have pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Methylbiphenylene exerts its effects depends on its interaction with molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation or reduction. The specific pathways and molecular targets involved in these reactions are determined by the nature of the reagents and conditions used.

Comparison with Similar Compounds

1-Methylbiphenylene can be compared with other similar compounds, such as biphenylene and methyl-substituted biphenyls. While biphenylene itself is a polycyclic aromatic hydrocarbon with unique electronic properties, the addition of a methyl group in this compound introduces new reactivity and potential applications. Similar compounds include:

    Biphenylene: The parent compound without the methyl group.

    Methylbiphenyls: Compounds with methyl groups attached to biphenyl structures at different positions.

Properties

CAS No.

64472-44-2

Molecular Formula

C13H10

Molecular Weight

166.22 g/mol

IUPAC Name

1-methylbiphenylene

InChI

InChI=1S/C13H10/c1-9-5-4-8-12-10-6-2-3-7-11(10)13(9)12/h2-8H,1H3

InChI Key

RFOJJZBDYVRVLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C2=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.